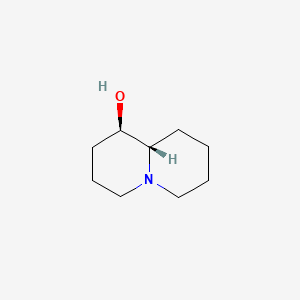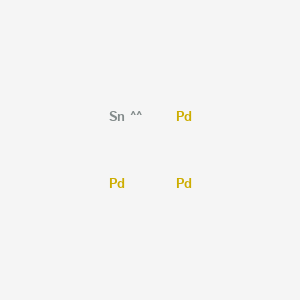
Cobalt;germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt germanium can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of cobalt with germanium at elevated temperatures. For instance, cobalt and germanium can react at temperatures as low as 220°C to form cobalt germanide phases such as CoGe and Co5Ge3 .
Industrial Production Methods: In industrial settings, cobalt germanium is often produced using techniques such as sputtering and molecular beam epitaxy. These methods allow for precise control over the composition and thickness of the cobalt germanium layers, making them suitable for use in semiconductor devices .
Chemical Reactions Analysis
Types of Reactions: Cobalt germanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt germanium can react with oxygen to form cobalt oxide and germanium oxide .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt germanium include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cobalt germanium include cobalt oxide, germanium oxide, and various cobalt germanide phases. These products are of interest due to their unique electrical and thermal properties .
Scientific Research Applications
Cobalt germanium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, cobalt germanium is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cobalt germanium nanoparticles are being explored for their potential use in drug delivery systems and imaging techniques . In industry, cobalt germanium is used in the production of semiconductor devices, such as transistors and diodes, due to its excellent electrical properties .
Mechanism of Action
The mechanism by which cobalt germanium exerts its effects is primarily related to its ability to form stable and conductive interfaces with other materials. This is particularly important in semiconductor devices, where cobalt germanium is used to create low-resistance contacts with germanium and silicon germanium substrates . The molecular targets and pathways involved in these processes include the formation of Schottky barriers and the reduction of interface resistivity .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Cobalt germanium can be compared to other similar compounds, such as cobalt silicide and nickel germanide. While all these compounds are used in semiconductor technology, cobalt germanium is unique due to its ability to form stable and low-resistance contacts with germanium substrates .
List of Similar Compounds:- Cobalt silicide
- Nickel germanide
- Titanium germanide
These compounds share some similarities with cobalt germanium but differ in their specific properties and applications .
Properties
Molecular Formula |
CoGe |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
cobalt;germanium |
InChI |
InChI=1S/Co.Ge |
InChI Key |
DDHRUTNUHBNAHW-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



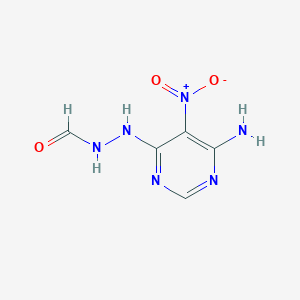
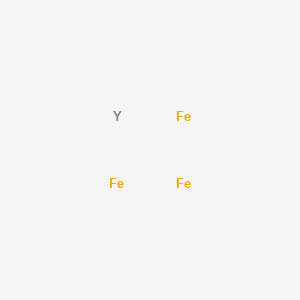

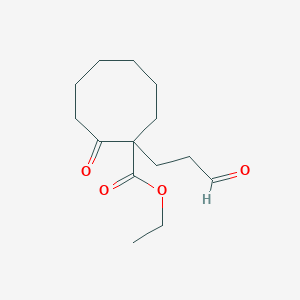

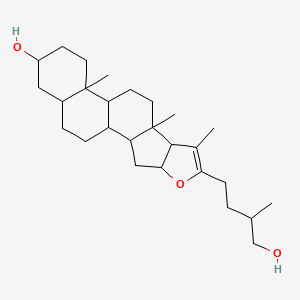

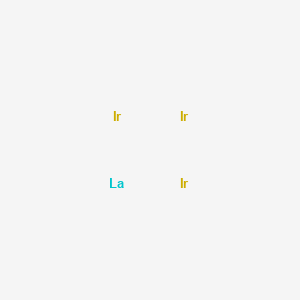
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
